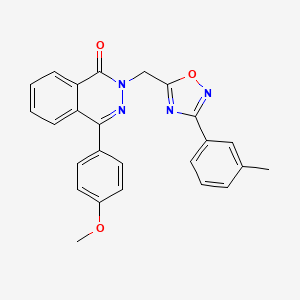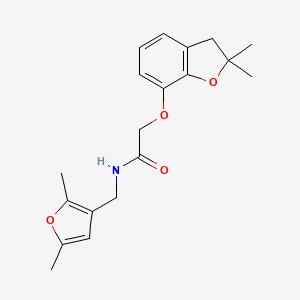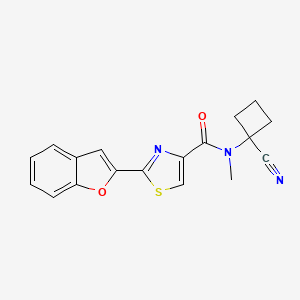
Methyl 4-oxo-3-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)phenyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-oxo-3-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)phenyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C26H23N5O4S and its molecular weight is 501.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Characterization
Research in chemical synthesis has explored the preparation and characterization of compounds with structural similarities to Methyl 4-oxo-3-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)phenyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate. Studies have focused on synthesizing derivatives and analogs to explore their chemical properties and potential applications in medicinal chemistry. For instance, the synthesis of heterocyclic compounds involving piperazine and pyridine moieties has been investigated for their potential in drug discovery and development (Cahill & Crabb, 1972).
Potential Therapeutic Applications
Significant research has been conducted on the therapeutic applications of compounds structurally related to this compound. These compounds have been evaluated for their potential in treating various diseases, including cancer, with studies highlighting their cytotoxic activities against human cancer cell lines (Parveen et al., 2017). Furthermore, the synthesis and pharmacological properties of enantiomers of related compounds have been explored for their antibacterial activities and potential as antimicrobial agents (Chu et al., 1991).
Molecular Docking and Pharmacological Studies
Molecular docking studies have been carried out to understand the interaction of these compounds with biological targets. These studies have provided insights into their binding affinities and potential mechanisms of action, contributing to the design of more potent and selective therapeutic agents (Parveen et al., 2017). Additionally, research has focused on evaluating the analgesic and anti-inflammatory activities of novel derivatives, highlighting their potential as therapeutic agents for pain and inflammation management (Dewangan et al., 2016).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'Methyl 4-oxo-3-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)phenyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate' involves the condensation of 2-amino-4-(4-(pyridin-2-yl)piperazine-1-carbonyl)phenyl)thiazol-5(4H)-one with ethyl 2-chloroacetoacetate, followed by cyclization with 2-mercapto-3-(methylamino)quinazoline-4(3H)-one and esterification with methyl chloroformate." "Starting Materials": [ "2-amino-4-(4-(pyridin-2-yl)piperazine-1-carbonyl)phenyl)thiazol-5(4H)-one", "ethyl 2-chloroacetoacetate", "2-mercapto-3-(methylamino)quinazoline-4(3H)-one", "methyl chloroformate" ], "Reaction": [ "Step 1: Condensation of 2-amino-4-(4-(pyridin-2-yl)piperazine-1-carbonyl)phenyl)thiazol-5(4H)-one with ethyl 2-chloroacetoacetate in the presence of a base such as potassium carbonate to form ethyl 2-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)phenyl)-4-oxo-1,3-thiazolidine-3-carboxylate.", "Step 2: Cyclization of ethyl 2-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)phenyl)-4-oxo-1,3-thiazolidine-3-carboxylate with 2-mercapto-3-(methylamino)quinazoline-4(3H)-one in the presence of a base such as sodium ethoxide to form methyl 4-oxo-3-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)phenyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate.", "Step 3: Esterification of methyl 4-oxo-3-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)phenyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate with methyl chloroformate in the presence of a base such as triethylamine to form the final product, Methyl 4-oxo-3-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)phenyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate." ] } | |
CAS-Nummer |
1114627-77-8 |
Molekularformel |
C26H23N5O4S |
Molekulargewicht |
501.56 |
IUPAC-Name |
methyl 4-oxo-3-[4-(4-pyridin-2-ylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C26H23N5O4S/c1-35-25(34)18-7-10-20-21(16-18)28-26(36)31(24(20)33)19-8-5-17(6-9-19)23(32)30-14-12-29(13-15-30)22-4-2-3-11-27-22/h2-11,16H,12-15H2,1H3,(H,28,36) |
InChI-Schlüssel |
WDQAHSUYMLOHSU-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)C3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=CC=CC=N5 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



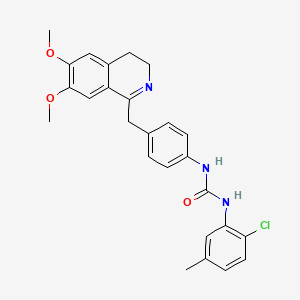
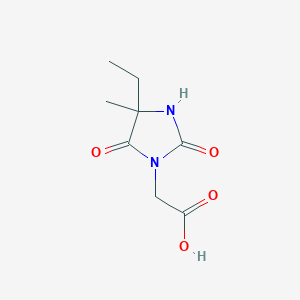
![Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxylate](/img/structure/B2813343.png)
![4-Methyl-6-(4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine](/img/structure/B2813344.png)
![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)adamantane-1-carboxamide](/img/structure/B2813346.png)
![(E)-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2813347.png)

![2-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]propanoic acid](/img/structure/B2813350.png)
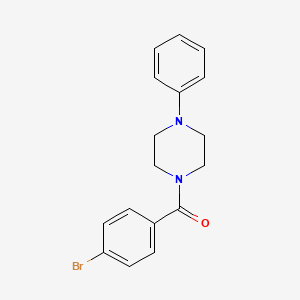

![8-isopropyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine](/img/structure/B2813354.png)
